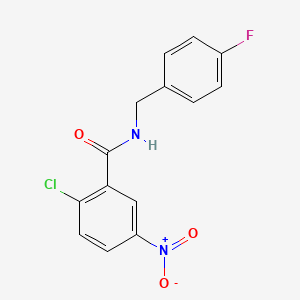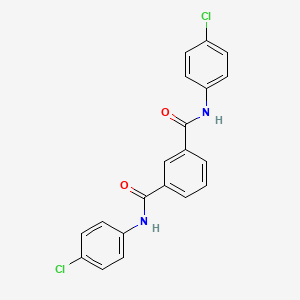![molecular formula C17H16ClNO3S B5882361 methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate, also known as MCPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate involves its ability to modulate various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. This compound also activates the p38 MAPK pathway, which is involved in cell cycle arrest and apoptosis. In inflammatory cells, this compound inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. This compound also activates the Nrf2 pathway, which is involved in the production of antioxidant enzymes and protects against oxidative stress. In neurodegenerative diseases, this compound has been shown to inhibit the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells. In cancer cells, this compound inhibits cell growth and induces apoptosis. Inflammatory cells treated with this compound have reduced production of inflammatory cytokines and decreased activation of inflammatory pathways. This compound has also been shown to protect against oxidative stress and promote the production of antioxidant enzymes. In neurodegenerative diseases, this compound inhibits the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate in lab experiments is its ability to modulate multiple signaling pathways, making it a versatile tool for studying various diseases. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
For methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate research include further investigation of its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, research could focus on developing more soluble forms of this compound for easier administration in lab experiments. Finally, studies could investigate the potential use of this compound in combination with other drugs or therapies for enhanced therapeutic effects.
合成法
The synthesis of methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate involves the reaction of 4-aminobenzoic acid with 4-chlorothiophenol to form 4-(4-chlorothiophenylamino)benzoic acid. This intermediate is then reacted with 3-mercaptopropionic acid to yield this compound.
科学的研究の応用
Methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been shown to be inhibited by this compound through its anti-inflammatory effects. Additionally, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
methyl 4-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-22-17(21)12-2-6-14(7-3-12)19-16(20)10-11-23-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTYACBRAFWNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


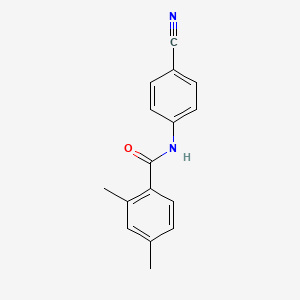
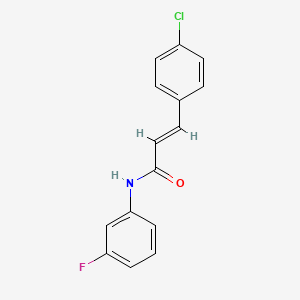
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
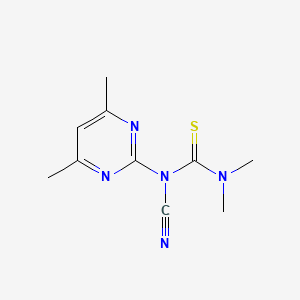
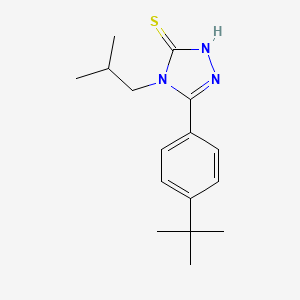
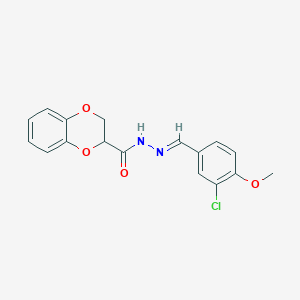
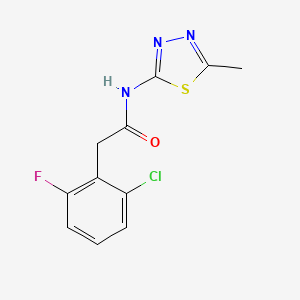
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)
![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
